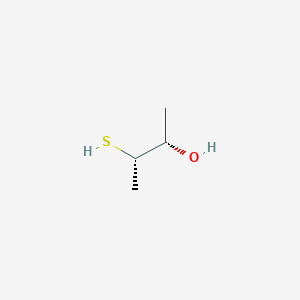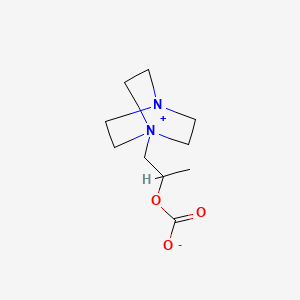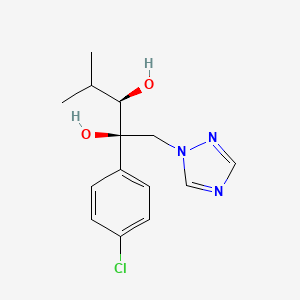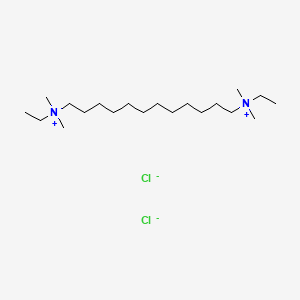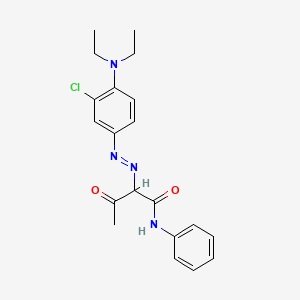
2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is notable for its complex structure, which includes a chloro-substituted phenyl ring, a diethylamino group, and a butyramide moiety.
Preparation Methods
The synthesis of 2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide typically involves a multi-step process. One common synthetic route includes the following steps:
Diazotization: The starting material, 3-chloro-4-(diethylamino)aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-phenyl-3-oxobutanamide in an alkaline medium to form the azo compound.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amines.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments, providing vibrant colors for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of 2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects. The chloro and diethylamino groups may also contribute to its activity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Similar compounds to 2-((3-Chloro-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide include other azo compounds with different substituents on the phenyl ring. These compounds may have similar chemical properties but differ in their biological activities and applications. For example:
2-((3-Chloro-4-(methylamino)phenyl)azo)-3-oxo-N-phenylbutyramide: Similar structure but with a methylamino group instead of a diethylamino group, leading to different biological activities.
2-((3-Bromo-4-(diethylamino)phenyl)azo)-3-oxo-N-phenylbutyramide: Similar structure but with a bromo group instead of a chloro group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
84604-35-3 |
|---|---|
Molecular Formula |
C20H23ClN4O2 |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-[[3-chloro-4-(diethylamino)phenyl]diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C20H23ClN4O2/c1-4-25(5-2)18-12-11-16(13-17(18)21)23-24-19(14(3)26)20(27)22-15-9-7-6-8-10-15/h6-13,19H,4-5H2,1-3H3,(H,22,27) |
InChI Key |
GYMUHTPDPOAHMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)N=NC(C(=O)C)C(=O)NC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


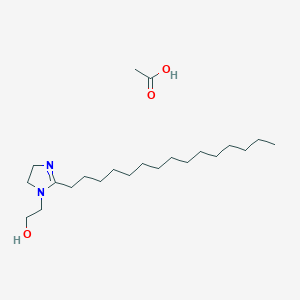


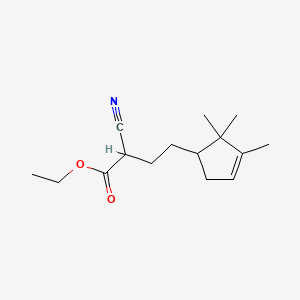
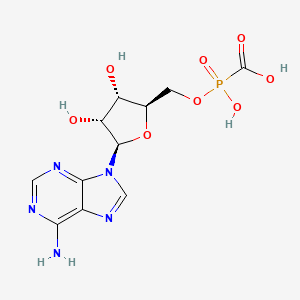
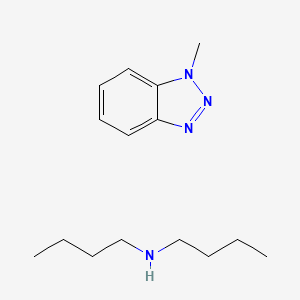
![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)
![4-[(2,6-Dibromo-4-nitrophenyl)azo]-N,N-diethyl-M-toluidine](/img/structure/B15179222.png)
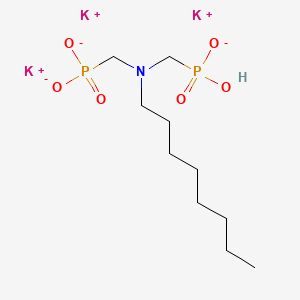
![N,N'-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis(9,12,15-octadecatrienamide)](/img/structure/B15179233.png)
